(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1
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Overview
Description
N556, also known as KY-556, is a promising and orally-active pro-agent of disodium cromoglycate (DSCG). It is primarily investigated for its potential against allergic diseases. The compound has shown significant efficacy in various experimental models, making it a subject of interest in scientific research .
Preparation Methods
The synthesis of N556 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and stability .
Chemical Reactions Analysis
N556 undergoes several types of chemical reactions, including:
Oxidation: N556 can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: N556 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N556 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study various chemical reactions and mechanisms.
Biology: Investigated for its effects on biological systems, particularly in the context of allergic reactions.
Medicine: Explored for its potential therapeutic applications in treating allergic diseases and asthma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
N556 exerts its effects by inhibiting the release of histamine from sensitized cells, thereby reducing allergic reactions. The compound targets specific molecular pathways involved in the allergic response, leading to prolonged survival time in experimental models of systemic anaphylaxis. The exact molecular targets and pathways are still under investigation, but it is known to have a longer duration of action compared to intravenous disodium cromoglycate .
Comparison with Similar Compounds
N556 is unique in its prolonged duration of action and oral activity compared to other similar compounds. Some similar compounds include:
Disodium Cromoglycate (DSCG): The parent compound of N556, used in the treatment of allergic diseases.
Ketotifen: Another anti-allergic compound with a different mechanism of action.
Loratadine: An antihistamine used to treat allergic reactions. N556 stands out due to its oral activity and prolonged duration of action, making it a promising candidate for further research and development
Properties
CAS No. |
124888-22-8 |
---|---|
Molecular Formula |
C53H85ClN14O17 |
Molecular Weight |
1225.8 g/mol |
IUPAC Name |
(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydodecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C53H85ClN14O17/c1-3-5-6-7-8-9-13-17-30(70)25-39(72)60-37-28-85-52(84)40(38(71)26-54)67-50(81)41(42(73)51(82)83)68-43(74)31(4-2)61-47(78)35(24-29-15-11-10-12-16-29)65-44(75)32(18-14-23-59-53(57)58)62-45(76)33(19-21-55)63-46(77)34(20-22-56)64-48(79)36(27-69)66-49(37)80/h4,10-12,15-16,30,32-38,40-42,69-71,73H,3,5-9,13-14,17-28,55-56H2,1-2H3,(H,60,72)(H,61,78)(H,62,76)(H,63,77)(H,64,79)(H,65,75)(H,66,80)(H,67,81)(H,68,74)(H,82,83)(H4,57,58,59)/b31-4-/t30-,32+,33-,34+,35+,36-,37+,38-,40+,41+,42+/m1/s1 |
InChI Key |
ZQVJBRJGDVZANE-MTGUCJNSSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](CC(=O)N[C@H]1COC(=O)[C@@H](NC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)[C@@H](C(=O)O)O)[C@@H](CCl)O)O |
SMILES |
CCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CCC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O |
Synonyms |
syringomycin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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